molecular formula C24H14N4 B5841665 BIS[(5E)-5H-INDENO[1,2-B]PYRIDIN-5-YLIDENE]HYDRAZINE

BIS[(5E)-5H-INDENO[1,2-B]PYRIDIN-5-YLIDENE]HYDRAZINE

Cat. No.: B5841665
M. Wt: 358.4 g/mol
InChI Key: YDDQRDVMOXXHIN-LMCGJEQXSA-N
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Description

BIS[(5E)-5H-INDENO[1,2-B]PYRIDIN-5-YLIDENE]HYDRAZINE is a complex organic compound that belongs to the class of indeno[1,2-b]pyridines These compounds are known for their unique structural features, which include a fused indene and pyridine ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of BIS[(5E)-5H-INDENO[1,2-B]PYRIDIN-5-YLIDENE]HYDRAZINE typically involves the condensation of 5H-indeno[1,2-b]pyridine derivatives with hydrazine. The reaction conditions often require a solvent such as ethanol or methanol and may involve heating under reflux to facilitate the reaction. The process can be summarized as follows:

    Starting Materials: 5H-indeno[1,2-b]pyridine derivatives and hydrazine.

    Reaction Conditions: Solvent (ethanol or methanol), heating under reflux.

    Product Isolation: The product is usually isolated by filtration and purified by recrystallization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

BIS[(5E)-5H-INDENO[1,2-B]PYRIDIN-5-YLIDENE]HYDRAZINE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, particularly nucleophilic substitution, where nucleophiles replace specific functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions.

    Substitution: Nucleophiles such as amines or thiols; reactions often conducted in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

BIS[(5E)-5H-INDENO[1,2-B]PYRIDIN-5-YLIDENE]HYDRAZINE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features and biological activities.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of BIS[(5E)-5H-INDENO[1,2-B]PYRIDIN-5-YLIDENE]HYDRAZINE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

    5H-Indeno[1,2-b]pyridine: A related compound with a similar indene-pyridine fused ring system.

    Thiazolo[4,5-b]pyridines: Compounds with a thiazole ring fused to a pyridine ring, known for their diverse biological activities.

Uniqueness

BIS[(5E)-5H-INDENO[1,2-B]PYRIDIN-5-YLIDENE]HYDRAZINE is unique due to its specific structural features, which include the presence of a hydrazine moiety

Properties

IUPAC Name

(E)-N-[(E)-indeno[1,2-b]pyridin-5-ylideneamino]indeno[1,2-b]pyridin-5-imine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H14N4/c1-3-9-17-15(7-1)21-19(11-5-13-25-21)23(17)27-28-24-18-10-4-2-8-16(18)22-20(24)12-6-14-26-22/h1-14H/b27-23+,28-24+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDDQRDVMOXXHIN-LMCGJEQXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=C(C2=NN=C4C5=C(C6=CC=CC=C64)N=CC=C5)C=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2/C(=N\N=C\3/C4=CC=CC=C4C5=C3C=CC=N5)/C6=C(C2=C1)N=CC=C6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H14N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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